3-Chloro-1H-indazole
CAS No.: 29110-74-5
Cat. No.: VC21334434
Molecular Formula: C7H5ClN2
Molecular Weight: 152.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29110-74-5 |
|---|---|
| Molecular Formula | C7H5ClN2 |
| Molecular Weight | 152.58 g/mol |
| IUPAC Name | 3-chloro-2H-indazole |
| Standard InChI | InChI=1S/C7H5ClN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10) |
| Standard InChI Key | QPHAGNNWDZSKJH-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(NN=C2C=C1)Cl |
| Canonical SMILES | C1=CC2=C(NN=C2C=C1)Cl |
| Melting Point | 149.0 °C |
Introduction
Chemical Structure and Identification
3-Chloro-1H-indazole is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazole ring, with a chlorine substituent at the 3-position. This compound represents an important class of nitrogen-containing heterocycles with distinctive chemical reactivity.
Basic Identifiers
The compound possesses several standard identifiers that facilitate its recognition in chemical databases and literature:
| Identifier | Value |
|---|---|
| Chemical Formula | C₇H₅ClN₂ |
| Molecular Weight | 152.581 g/mol |
| CAS Registry Number | 29110-74-5 |
| IUPAC Standard InChIKey | QPHAGNNWDZSKJH-UHFFFAOYSA-N |
| EINECS | 249-444-9 |
| Exact Mass | 152.014130 |
The chemical structure features a bicyclic system with the chlorine atom positioned at the 3-position of the indazole ring, creating a distinctive reactive center that influences its chemical behavior .
Physical and Chemical Properties
3-Chloro-1H-indazole exhibits specific physicochemical characteristics that determine its behavior in various conditions and reactions. Understanding these properties is essential for predicting its reactivity and developing appropriate handling protocols.
Physical Properties
The compound presents as a solid at standard conditions with the following physical parameters:
| Property | Value |
|---|---|
| Physical State | Solid |
| Density | 1.4±0.1 g/cm³ |
| Melting Point | 149°C (sublimation) |
| Boiling Point | 309.5±15.0°C at 760 mmHg |
| Flash Point | 169.9±6.0°C |
| Index of Refraction | 1.703 |
| Vapor Pressure | 0.0±0.6 mmHg at 25°C |
These physical properties indicate that 3-Chloro-1H-indazole is relatively stable at room temperature and requires elevated temperatures for phase transitions .
Chemical Properties
The chemical behavior of 3-Chloro-1H-indazole is influenced by its heterocyclic structure and the presence of the chlorine substituent:
| Property | Value |
|---|---|
| LogP | 2.71 |
| Polar Surface Area (PSA) | 28.68000 Ų |
| Recommended Storage | 2-8°C |
The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, which can be advantageous for drug-like properties. The relatively low polar surface area indicates limited hydrogen bonding capabilities, potentially affecting its solubility profile and membrane permeability .
Synthetic Approaches and Derivatives
The synthesis of 3-Chloro-1H-indazole and its derivatives has been the subject of considerable research, with various methodologies reported in the literature.
Historical Synthesis Methods
Early syntheses of 3-Chloro-1H-indazole were reported in the chemical literature dating back to the late 19th century. Notable contributions include the work by Bamberger and Goldberger (1899) and Fischer and Seuffert (1901), who established foundational methods for preparing halogenated indazoles .
Biological Activity and Applications
Recent research has highlighted the potential biological activities of 3-Chloro-1H-indazole and its derivatives, suggesting promising applications in pharmaceutical development.
Antileishmanial Activity
Derivatives of 3-chloro-indazole, particularly 3-chloro-6-nitro-1H-indazole compounds, have demonstrated significant antileishmanial properties. Research indicates that these compounds can inhibit the growth of Leishmania major, a parasitic protozoan that causes leishmaniasis .
Molecular Docking Studies
Molecular docking studies have provided insights into the mechanism of action of 3-chloro-indazole derivatives. These compounds have shown binding affinity to the Leishmania trypanothione reductase (TryR) enzyme, forming a network of hydrophobic and hydrophilic interactions. Molecular dynamics simulations have further confirmed the stability of these interactions, with structure deviations of approximately 1-3 Å .
Structure-Activity Relationships
The biological activity of 3-chloro-indazole derivatives is influenced by structural modifications. For instance, the incorporation of 1,2,3-triazole moieties through click chemistry has produced compounds with enhanced biological properties. These triazole-containing derivatives have shown potential as lead compounds for structural optimization to improve antileishmanial activity .
| Parameter | Classification |
|---|---|
| Hazard Symbol | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H315-H319-H335 |
| Precautionary Statements | P261-P305 + P351 + P338 |
| Hazard Codes | Xi (Irritant) |
| Risk Phrases | 36/37/38 (Irritating to eyes, respiratory system, and skin) |
| Safety Phrases | S26-S37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; wear suitable gloves and eye/face protection) |
| WGK Germany | 3 (Severe hazard to waters) |
These classifications indicate that the compound can cause irritation to the eyes, respiratory system, and skin, necessitating appropriate protective measures during handling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume